molecular formula C16H23BrN2O3 B5053614 2-(4-bromo-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide

2-(4-bromo-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B5053614
M. Wt: 371.27 g/mol
InChI Key: INKDMCNZAUIOQF-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce a bromine atom at the 4-position, yielding 4-bromo-2-methylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid to form 2-(4-bromo-2-methylphenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(4-bromo-2-methylphenoxy)acetic acid with N-(3-aminopropyl)morpholine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-6-methoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenol
  • 4-bromo-2-(1-{[3-(morpholin-4-yl)propyl]amino}propyl)phenol

Uniqueness

Compared to similar compounds, 2-(4-bromo-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and morpholine ring enhances its potential as a versatile chemical probe and therapeutic agent.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-13-11-14(17)3-4-15(13)22-12-16(20)18-5-2-6-19-7-9-21-10-8-19/h3-4,11H,2,5-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKDMCNZAUIOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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